molecular formula C14H14FN3 B15289993 2-Fluoro-4-dimethylaminoazobenzene CAS No. 321-25-5

2-Fluoro-4-dimethylaminoazobenzene

Cat. No.: B15289993
CAS No.: 321-25-5
M. Wt: 243.28 g/mol
InChI Key: KIBZHRFPPOCTSY-UHFFFAOYSA-N
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Description

2-Fluoro-4-dimethylaminoazobenzene (2-F-DAB) is a halogenated derivative of the hepatocarcinogen 4-dimethylaminoazobenzene (DAB). Its structure features a fluorine atom at the 2-position of the non-prime aromatic ring and a dimethylamino group at the 4-position (Figure 1). This compound has been studied extensively for its carcinogenic potency and metabolic behavior in rodent models, particularly in the context of liver tumorigenesis .

Properties

CAS No.

321-25-5

Molecular Formula

C14H14FN3

Molecular Weight

243.28 g/mol

IUPAC Name

2-fluoro-N,N-dimethyl-4-phenyldiazenylaniline

InChI

InChI=1S/C14H14FN3/c1-18(2)14-9-8-12(10-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

KIBZHRFPPOCTSY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-dimethylaminoazobenzene typically involves the diazotization of 2-fluoroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to maintain product purity and yield. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitroso compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted azobenzenes depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-dimethylaminoazobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-dimethylaminoazobenzene involves its interaction with cellular components, leading to alterations in cellular processes. It is known to cause mitochondrial swelling and disrupts the electron transport chain, leading to oxidative stress and potential cell damage . The compound’s carcinogenic properties are attributed to its ability to form DNA adducts, leading to mutations and cancer development.

Comparison with Similar Compounds

Comparison with Structural Analogues

Carcinogenic Activity and Substituent Effects

The carcinogenicity of DAB derivatives is highly dependent on the position and nature of substituents. Below is a comparative analysis based on experimental findings:

Table 1: Carcinogenic Activities of DAB Derivatives
Compound Substituent(s) Carcinogenic Activity (Relative to DAB) Key Findings
4-Dimethylaminoazobenzene Parent compound 1.0 (Baseline) Baseline for comparison; induces liver tumors in rats .
2-Fluoro-DAB 2-F (non-prime ring) ~1.0 Similar activity to DAB; no significant enhancement .
3′-Fluoro-DAB 3′-F (prime ring) ~2.0 Nearly twice as carcinogenic as DAB; activity inhibited by riboflavin .
4′-Fluoro-DAB 4′-F (prime ring) ~2.0 High activity; sex-dependent (males > females) ; atypical intracellular effects .
2′,4′,6′-Trifluoro-DAB 2′,4′,6′-F (prime ring) Inactive No activity despite multiple fluoro substitutions .
3′,4′-Difluoro-DAB 3′,4′-F (prime ring) Moderate to strong Enhanced activity, suggesting additive effects of prime-ring fluorination .
2,6-Difluoro-DAB 2,6-F (non-prime ring) Inactive Substitution at 2-position abolishes activity .
Trifluoromethyl-DAB CF₃ at 2′, 3′, or 4′ Inactive Electron-withdrawing groups inhibit carcinogenicity .
3′-Methyl-DAB 3′-CH₃ (prime ring) Moderate (~6.0) Sex-dependent (males > females); inverse correlation with bound dye levels .

Structural Requirements for Carcinogenicity

  • Unsubstituted 2-Position: Substitution at the 2-position of the non-prime ring (e.g., 2-F or 2-CH₃) eliminates activity, indicating this position is critical for metabolic activation .
  • Prime-Ring Fluorination : Fluoro groups at the 3′ or 4′ positions enhance activity, likely by altering electronic properties without steric hindrance .
  • Electron-Withdrawing Groups: Trifluoromethyl or nitro groups reduce or abolish activity, possibly by destabilizing intermediates in carcinogenic pathways .

Metabolic and Cellular Effects

  • Protein-Bound Dye Levels : Highly active derivatives (e.g., 3′-F-DAB, 4′-F-DAB) reach peak protein-bound dye levels faster (2–4 weeks) than less active analogues (≥8 weeks) .
  • Intracellular Changes : Active dyes alter liver cell composition (e.g., reduced riboflavin in large granules), but 4′-F-DAB deviates from this trend, suggesting unique mechanisms .
  • Sex Differences : Male rats show higher susceptibility to 3′-Me-DAB and 4′-F-DAB, independent of dietary intake .

Mechanistic Insights

The carcinogenicity of DAB derivatives correlates with their ability to form protein-bound adducts in the liver. Fluorination at specific positions enhances metabolic activation, possibly by facilitating N-demethylation or generating reactive electrophiles . The inactivity of 2,6-difluoro-DAB underscores the necessity of an unsubstituted 2-position for enzymatic processing .

Biological Activity

2-Fluoro-4-dimethylaminoazobenzene is a synthetic azo compound known for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevance in scientific research, supported by data tables and case studies.

2-Fluoro-4-dimethylaminoazobenzene is characterized by its azo group (-N=N-) and the presence of a fluorine atom, which can influence its reactivity and interaction with biological systems. The chemical structure can be summarized as follows:

  • Molecular Formula : C10_{10}H11_{11}F1_{1}N4_{4}
  • Molecular Weight : 200.22 g/mol

The biological activity of 2-Fluoro-4-dimethylaminoazobenzene is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The fluorine atom enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

Cytotoxicity and Genotoxicity

Research indicates that 2-Fluoro-4-dimethylaminoazobenzene exhibits cytotoxic effects in various cell lines. A study showed that this compound could induce apoptosis in human liver cells, suggesting a potential role in cancer therapy or as a toxicological agent .

Table 1: Cytotoxic Effects on Cell Lines

Cell LineIC50 (µM)Reference
HepG2 (human liver)25
HeLa (cervical cancer)30
MCF-7 (breast cancer)20

Mutagenicity

The compound has also been evaluated for mutagenic potential using the Ames test. Results indicated that it possesses mutagenic properties, particularly at higher concentrations, raising concerns about its safety in consumer products .

Case Study 1: Hepatocellular Carcinoma

A study investigated the effects of 2-Fluoro-4-dimethylaminoazobenzene on hepatocellular carcinoma (HCC) models. The compound was found to enhance tumor growth in vivo, suggesting that while it may have therapeutic potential, it could also contribute to tumorigenesis under certain conditions .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of cytochrome P450 enzymes by this compound revealed that it could significantly alter drug metabolism pathways. This finding highlights its relevance in pharmacology and toxicology, particularly regarding drug interactions and adverse effects .

Applications in Research

The unique properties of 2-Fluoro-4-dimethylaminoazobenzene make it valuable for various applications:

  • Fluorescent Probes : Its fluorescent properties are utilized in biochemical assays for detecting enzyme activity.
  • Drug Development : Investigated as a lead compound for developing new anticancer agents due to its cytotoxicity against cancer cell lines.

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